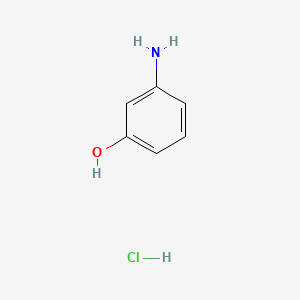

3-Aminophenol hydrochloride

Descripción general

Descripción

3-Aminophenol hydrochloride, also known as 3-hydroxyaniline hydrochloride, is an organic compound with the chemical formula C6H8ClNO. It is the hydrochloride salt of 3-aminophenol, which is an aromatic amine and a phenol. This compound is typically found as white prisms and is known for its stability when exposed to air, unlike its isomers 2-aminophenol and 4-aminophenol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminophenol hydrochloride can be synthesized through the reduction of 3-nitrophenol or via substitution reactions involving resorcinol and ammonium hydroxide . The reduction process typically involves the use of reducing agents such as iron or tin in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is often produced by the caustic fusion of 3-aminobenzenesulfonic acid, which involves heating with sodium hydroxide at high temperatures (around 245°C) for several hours . This method is preferred due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: Unlike its isomers, 3-aminophenol is relatively stable and does not easily oxidize.

Reduction: It can be reduced to form other derivatives, such as 3-aminophenol itself.

Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents are used, but the compound’s stability makes this less common.

Reduction: Reducing agents like iron or tin in hydrochloric acid are commonly used.

Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired product.

Major Products Formed:

Oxidation: Minimal oxidation products due to stability.

Reduction: 3-aminophenol.

Substitution: Various halogenated derivatives and other substituted phenols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antituberculosis Drug Development

3-Aminophenol hydrochloride is a critical intermediate in the synthesis of drugs used to treat tuberculosis. Its chemical structure allows it to participate in reactions that yield effective antitubercular agents, enhancing their efficacy against Mycobacterium tuberculosis. For instance, the compound is involved in the synthesis of p-aminosalicylic acid, a well-known anti-TB drug .

Carbonic Anhydrase Inhibitors

The compound is also utilized in the development of inhibitors targeting carbonic anhydrase isoforms. These inhibitors are significant in biomedical research for understanding enzyme functions and mechanisms within the human body. The ability of this compound to form stable complexes makes it a valuable precursor in this area .

Dye Production

Synthesis of Azo Dyes

this compound serves as a precursor in the production of various azo dyes, such as Mordant Brown 33 and Mordant Brown 38. These dyes are extensively used in textiles, leather, and hair coloring products due to their stability and vibrant colors. The compound's ability to form stable color compounds enhances its utility in hair dye formulations, where it contributes to a wide range of shades .

Analytical Chemistry

Spectrophotometric Applications

In analytical chemistry, this compound is employed as a coupling agent for the spectrophotometric determination of sulfonamide derivatives. This application highlights its role in developing sensitive analytical methods for pharmaceutical testing . It has been used in high-performance liquid chromatography (HPLC) for the simultaneous determination of p-aminosalicylic acid and its degradation products, showcasing its importance in pharmaceutical analysis .

Environmental Applications

Wastewater Treatment

Recent studies have explored the use of this compound in wastewater treatment processes. Research indicates that this compound can be effectively transported through bulk liquid membranes, achieving high efficiency in removing contaminants from wastewater. The process utilizes Aliquat 336 as a carrier, demonstrating over 98% efficiency under optimal conditions . This application suggests potential for developing sustainable methods for treating industrial effluents.

Data Table: Summary of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Pharmaceuticals | Antituberculosis drugs | Intermediate for p-aminosalicylic acid synthesis |

| Carbonic anhydrase inhibitors | Insights into enzyme functions and mechanisms | |

| Dye Production | Azo dye synthesis | Precursor for stable and vibrant dyes used in textiles and hair products |

| Analytical Chemistry | Spectrophotometric determinations | Coupling agent for sensitive detection methods |

| Environmental Science | Wastewater treatment | High-efficiency removal of contaminants using liquid membranes |

Case Studies

-

Antituberculosis Drug Synthesis

A study highlighted the role of this compound in synthesizing novel compounds with enhanced activity against tuberculosis strains. The results showed improved efficacy compared to traditional treatments, indicating its potential as a key component in drug formulation . -

Dye Stability Research

Research on hair dye formulations demonstrated that incorporating this compound significantly improved color stability and longevity compared to formulations lacking this compound. This finding underscores its importance in cosmetic applications . -

Wastewater Treatment Efficiency

A recent experimental setup evaluated the transport mechanism of 3-Aminophenol through bulk liquid membranes, achieving over 98% efficiency under controlled conditions. This study suggests that employing such methods could revolutionize wastewater treatment technologies by reducing energy consumption and waste generation .

Mecanismo De Acción

The mechanism of action of 3-aminophenol hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The exact pathways depend on the specific application, but it generally involves the formation of reactive intermediates that interact with target molecules .

Comparación Con Compuestos Similares

2-Aminophenol:

4-Aminophenol: Known for its use in the synthesis of paracetamol (acetaminophen), it is less stable than 3-aminophenol.

Uniqueness of 3-Aminophenol Hydrochloride:

Actividad Biológica

3-Aminophenol hydrochloride is a compound with significant biological activity, primarily recognized for its applications in pharmaceuticals and cosmetics. Its biological effects can be attributed to its chemical structure, which allows it to interact with various biological systems. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound has the molecular formula C6H8ClN and a molecular weight of 145.59 g/mol. It is a derivative of aminophenol, where the amino group (-NH2) is positioned at the meta position relative to the hydroxyl group (-OH). This structural arrangement influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

- Antioxidant Activity : Studies have shown that 3-aminophenol exhibits antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxicity : Research indicates that 3-aminophenol can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Dermal Effects : It is commonly used in hair dye formulations, where it acts as a precursor for oxidative dyes.

Antioxidant Activity

A study published in PMC demonstrated that 3-aminophenol can scavenge free radicals effectively. The compound showed a dose-dependent increase in antioxidant activity, highlighting its potential as a protective agent against oxidative damage in cells .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 3-aminophenol on various cancer cell lines. For instance, a study found that treatment with 3-aminophenol resulted in significant apoptosis in MCF-7 breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Case Study: Dermal Application

A safety assessment conducted on the use of 3-aminophenol in cosmetic formulations indicated that while it is effective as a dye precursor, it can cause skin sensitization in some individuals. The study involved patch testing on human subjects, revealing instances of allergic reactions at higher concentrations .

Toxicological Data

The toxicity profile of this compound has been evaluated through various studies. Key findings include:

The mechanisms underlying the biological activities of 3-aminophenol include:

- Free Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through ROS generation.

- Skin Penetration : Studies indicate that when applied dermally, 3-aminophenol can penetrate skin layers effectively, which is crucial for its role in hair dye formulations .

Propiedades

IUPAC Name |

3-aminophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCSMXGLXAXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892453 | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-81-0 | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.